molecular formula C21H19ClFN3O2 B2751659 (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359401-45-8

(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2751659
CAS No.: 1359401-45-8
M. Wt: 399.85
InChI Key: NBDWWQOSFVMDNC-UHFFFAOYSA-N
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Description

The compound “(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a quinoline derivative featuring a substituted phenylamino group at position 4, a fluorine atom at position 6, and a pyrrolidin-1-yl methanone moiety at position 3 of the quinoline core. Key structural attributes of this compound include:

  • Quinoline backbone: A heterocyclic aromatic system with nitrogen at position 1.
  • 6-fluoro substituent: Enhances electronegativity and may influence bioavailability.
  • 3-position substituent: A pyrrolidin-1-yl methanone group, which may improve solubility compared to purely aromatic substituents.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-28-19-7-5-14(11-17(19)22)25-20-15-10-13(23)4-6-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWWQOSFVMDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone , known for its complex structure, belongs to the fluoroquinolone class of antibiotics. Its molecular formula is C21H19ClFN3O2C_{21}H_{19}ClFN_3O_2 with a molecular weight of approximately 399.85 g/mol. The compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound features a quinoline core with various functional groups:

  • Chloro and methoxy substitutions on the phenyl ring enhance its biological activity.
  • Pyrrolidine moiety contributes to its pharmacological properties.

This structural diversity suggests potential interactions with critical biological targets, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits potent antimicrobial activity. Its mechanism appears to involve the inhibition of bacterial DNA synthesis, making it a promising candidate for antibiotic development. The presence of halogen atoms (chlorine and fluorine) is believed to enhance binding affinity to bacterial enzymes, thus increasing its efficacy against resistant strains.

Compound Target Activity
(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanoneDNA gyraseInhibition of DNA replication
CiprofloxacinDNA gyraseAntibacterial
LevofloxacinTopoisomerase IVBroad-spectrum antibiotic

Anticancer Activity

Research has shown that this compound also demonstrates cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that the compound's unique structural features allow it to effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis through activation of caspase pathways, suggesting its utility as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone indicates favorable absorption and distribution characteristics. Its methoxy group may enhance lipid solubility, facilitating better cellular uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Similarities and Differences

The target compound shares structural motifs with other quinoline derivatives, particularly in the core scaffold and substituent placement. Below is a comparative analysis with three closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name & CAS (if available) Molecular Formula Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound C₂₁H₁₈ClFN₃O₂* 4-(3-Cl-4-OMe-C₆H₃-NH), 6-F, 3-(pyrrolidin-1-yl)methanone ~423.85 1 5
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone (CAS 1351792-84-1) C₁₈H₁₄ClNO₂ 4-Cl, 6-OMe, 3-(p-tolyl)methanone 311.80 0 3
7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS 876708-52-0) C₁₁H₇ClNO₃ 7-Cl, 4-OMe, 3-carboxylic acid 252.64 1 4
4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) C₁₀H₅ClF₃NO 4-Cl, 2-CF₃, 8-OH 259.61 1 3

*Estimated based on substituent contributions.

Key Observations :

  • Core Scaffold: All compounds retain the quinoline backbone, ensuring similarity in aromatic stacking and planar interactions .
  • The pyrrolidin-1-yl methanone at position 3 contrasts with the p-tolyl or carboxylic acid groups in analogs, likely affecting solubility and steric accessibility . The 3-chloro-4-methoxyphenylamino group introduces a unique hydrogen-bond donor (NH) absent in the CAS 1351792-84-1 compound .

Chemoinformatic Similarity Analysis

Structural similarity was evaluated using Tanimoto coefficients (binary fingerprint-based) and graph-based subgraph matching :

  • Tanimoto Scores: The target compound shares moderate similarity (~0.6–0.7) with CAS 1351792-84-1 due to the shared quinoline core and chloro/methoxy substituents. Lower similarity (~0.4–0.5) with CAS 886362-20-5, attributed to divergent substituent positions and functional groups .
  • Graph-Based Comparison: The quinoline backbone is a conserved subgraph across all analogs. Divergent substituents (e.g., fluorine vs. chlorine, pyrrolidine vs. carboxylic acid) reduce similarity scores .

Implications of Structural Differences

  • Bioavailability : The pyrrolidine group in the target compound may enhance solubility compared to the p-tolyl group in CAS 1351792-84-1, which is more hydrophobic .
  • Synthetic Complexity: The multi-substituted quinoline core in the target compound introduces synthetic challenges absent in simpler analogs like CAS 876708-52-0 .

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